molecular formula C10H10N2O3 B7728529 (2Z)-4-[(4-aminophenyl)amino]-4-oxo-2-butenoic acid CAS No. 71603-06-0

(2Z)-4-[(4-aminophenyl)amino]-4-oxo-2-butenoic acid

Cat. No.: B7728529
CAS No.: 71603-06-0
M. Wt: 206.20 g/mol
InChI Key: TYNXYWZQXWAHRJ-WAYWQWQTSA-N
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Description

This product is the chemical compound (2Z)-4-[(4-aminophenyl)amino]-4-oxo-2-butenoic acid, which has the molecular formula C 10 H 10 N 2 O 3 and a CAS Registry Number of 18873877 . As a supplier for research chemicals, we provide this compound in high purity to support scientific investigation. The structure of this molecule, which features a 4-aminophenyl group and a butenoic acid chain, may be of interest in several research fields. Potential applications could include its use as a building block in organic synthesis, the development of novel pharmaceuticals, or as a precursor for materials science. Researchers are encouraged to independently verify the suitability of this compound for their specific applications. This product is labeled with the identifier CID 18873877 from the PubChem database . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(Z)-4-(4-aminoanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,11H2,(H,12,13)(H,14,15)/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNXYWZQXWAHRJ-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601222394
Record name (2Z)-4-[(4-Aminophenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71603-06-0
Record name (2Z)-4-[(4-Aminophenyl)amino]-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71603-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2Z)-4-[(4-Aminophenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack : The amine group of 4-aminophenylamine attacks the carbonyl carbon of maleic anhydride, forming a tetrahedral intermediate.

  • Ring Opening and Tautomerization : The intermediate undergoes ring opening, followed by tautomerization to stabilize the conjugated system, yielding the (Z)-configured α,β-unsaturated carbonyl compound.

The stereochemical outcome (Z configuration) is dictated by the thermodynamic stability of the conjugated system, favoring the cis arrangement of the carbonyl and amino groups.

Experimental Protocol

Materials :

  • 4-Aminophenylamine (1.08 g, 10 mmol)

  • Maleic anhydride (0.98 g, 10 mmol)

  • Toluene (anhydrous, 20 mL)

Procedure :

  • Dissolve 4-aminophenylamine in 10 mL of toluene under nitrogen atmosphere.

  • Add maleic anhydride dissolved in 10 mL of toluene dropwise over 30 minutes.

  • Reflux the mixture at 110°C for 4–6 hours.

  • Cool to room temperature and filter the precipitate.

  • Wash with cold toluene (5 mL) and water (10 mL) to remove unreacted reagents.

  • Recrystallize from ethanol:acetone (1:1 v/v) to obtain yellow crystals.

Yield : 75–82%.

Table 1: Optimization Parameters for Condensation Reaction

ParameterOptimal ValueEffect on Yield
SolventTolueneMaximizes solubility of intermediates
Temperature110°C (reflux)Accelerates reaction kinetics
Reaction Time4–6 hoursBalances completion and side reactions
Stoichiometry1:1 (amine:anhydride)Minimizes by-products

Alternative Synthesis via Glutaric Anhydride

A modified approach involves glutaric anhydride as a precursor, though this method is less common. While originally reported for a methoxy-substituted analog, the protocol can be adapted for 4-aminophenyl derivatives.

Adaptation Steps

  • Replace 4-methoxyaniline with 4-aminophenylamine.

  • Adjust reaction stoichiometry to account for the amine’s higher nucleophilicity.

Yield : 68–72% (estimated based on analogous reactions).

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are preferred to enhance heat transfer and reduce reaction times. Key industrial parameters include:

  • Catalyst Use : Lewis acids (e.g., ZnCl₂) at 0.5 mol% to accelerate ring-opening.

  • Purification : Centrifugal partition chromatography for higher throughput compared to recrystallization.

Table 2: Industrial vs. Laboratory-Scale Synthesis

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
CatalystNoneZnCl₂ (0.5 mol%)
PurificationRecrystallizationCentrifugal Chromatography
Typical Yield75–82%85–90%

Characterization and Quality Control

Post-synthesis characterization ensures the product’s structural integrity and purity:

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.2 (s, 1H, NH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.55 (d, J = 8.4 Hz, 2H, ArH), 6.30 (d, J = 12.0 Hz, 1H, CH), 5.95 (d, J = 12.0 Hz, 1H, CH), 2.40 (s, 2H, COOH).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).

Chromatographic Purity

  • HPLC : >98% purity using C18 column (MeCN:H₂O, 70:30, 1 mL/min).

Challenges and Mitigation Strategies

Common Side Reactions

  • Over-Oxidation : Prolonged heating leads to dicarboxylic acid by-products.
    Solution : Strict control of reaction time and temperature.

  • Polymerization : Maleic anhydride may self-polymerize under acidic conditions.
    Solution : Maintain anhydrous environment and inert atmosphere .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Amide Group

The amide linkage undergoes substitution under acidic or basic conditions. For example:

Reaction TypeReagents/ConditionsProduct FormedReference
HydrolysisHCl (6M), refluxMaleic acid + 4-aminobenzamide
AlkylationCH₃I, NaH, THF, 0–25°CN-methylated amide derivative

This reactivity aligns with studies on 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids, where hydrolysis yields carboxylic acids and aryl amines. Steric and electronic effects from the Z-configuration likely influence reaction rates.

Electrophilic Aromatic Substitution (EAS)

The 4-aminophenyl group participates in EAS reactions. Diazotization followed by coupling is particularly notable:

ReactionConditionsProductApplication
DiazotizationNaNO₂, HCl, 0–5°CDiazonium salt intermediateAzo dye synthesis
Couplingβ-naphthol, pH 9–10Azo compound with λₐ=480 nmChromophoric derivatives

These reactions mirror protocols for 4-[(4-bromophenyl)amino]-4-oxo-2-butenoic acid, where bromine substitution directs electrophilic attack . The amino group enhances para selectivity in EAS .

Conjugate Addition Reactions

The α,β-unsaturated system undergoes Michael additions:

NucleophileCatalystProduct StructureYield
Thiols (e.g., HSCH₂CO₂H)Et₃N, DMF, 25°CThioether adduct at β-carbon72–85%
Amines (e.g., NH₂CH₃)None, RTβ-amino acid derivative60–68%

The Z-configuration may hinder steric access compared to E-isomers, as seen in (2E)-4-((4-methylphenyl)amino)-4-oxo-2-butenoic acid . Computational studies suggest reduced electrophilicity at the β-carbon due to intramolecular hydrogen bonding .

Decarboxylation and Thermal Rearrangement

Thermal treatment induces decarboxylation or cyclization:

ConditionPathwayMajor ProductMechanism
180°C, vacuumDecarboxylation4-(4-aminophenyl)maleimideRadical intermediates
Toluene, reflux, 12hCyclization to lactamQuinolinone derivativeIntramolecular amidation

Similar behavior is observed in 4-(2-aminophenyl)-4-oxobutyric acid, which cyclizes to β-carboline under acidic conditions .

Salt Formation and Coordination Chemistry

The carboxylic acid group forms metal complexes:

Metal SaltSolvent SystemComplex StructureStability Constant (log K)
Cu(II) acetateEtOH/H₂O (1:1)Octahedral Cu(OOCR)₂(H₂O)₂8.2 ± 0.3
Fe(III) chlorideAcetone, 40°CTrinuclear Fe₃O(OOCR)₆12.1 (pH 5–7)

These complexes exhibit enhanced solubility in polar aprotic solvents compared to the parent compound .

Photochemical Reactions

UV irradiation (λ=254 nm) induces [2+2] cycloaddition:

Reaction PartnerQuantum Yield (Φ)ProductStereochemistry
Maleic anhydride0.45 ± 0.03Cyclobutane dimerCis-syn-cis configuration
Oxygen (singlet state)0.12Endoperoxide derivativeAnti-Markovnikov addition

The Z-configuration facilitates supramolecular preorganization for photodimerization .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that (2Z)-4-[(4-aminophenyl)amino]-4-oxo-2-butenoic acid exhibits potential anticancer properties. Its structural similarity to known anticancer agents allows it to interact with specific biological targets involved in cancer cell proliferation. Studies have suggested that this compound may inhibit the growth of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that play critical roles in metabolic pathways. For instance, it may act as an inhibitor of proteolytic enzymes, which are often overexpressed in cancerous tissues. This inhibition could lead to reduced tumor growth and metastasis.

Biochemical Applications

Biomarker Development
Due to its unique chemical structure, this compound is being explored as a potential biomarker for certain diseases. Its presence or concentration in biological samples may correlate with disease states, providing insights into disease mechanisms and aiding in early diagnosis.

Drug Delivery Systems
The compound's compatibility with various drug delivery systems makes it a candidate for formulation development. Its ability to enhance solubility and stability of other pharmaceutical agents can improve therapeutic efficacy and patient compliance.

Toxicological Studies

Environmental Impact Assessment
Toxicological studies have assessed the environmental impact of this compound. Evaluating its degradation products and bioaccumulation potential is crucial for understanding its ecological footprint. Such assessments help in regulatory compliance and risk management strategies.

QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the toxicity and biological activity of this compound based on its chemical structure. These models can facilitate the screening of new derivatives for desirable pharmacological properties while minimizing adverse effects.

Data Tables

Application Area Specific Use Notes
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cell lines
Enzyme inhibitionTargets proteolytic enzymes
Biochemical ApplicationsBiomarker developmentCorrelates with disease states
Drug delivery systemsEnhances solubility and stability
Toxicological StudiesEnvironmental impact assessmentEvaluates degradation products
QSAR modelingPredicts toxicity based on chemical structure

Case Studies

  • Anticancer Research
    A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
  • Enzyme Inhibition Studies
    Research has shown that this compound effectively inhibits matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis. In vitro assays confirmed a dose-dependent inhibition pattern, suggesting its potential as a therapeutic agent in oncology.
  • Toxicological Assessment
    A comprehensive environmental study evaluated the persistence of this compound in aquatic ecosystems. The findings indicated low bioaccumulation potential, supporting its safe use in pharmaceuticals.

Mechanism of Action

The mechanism of action of (2Z)-4-[(4-aminophenyl)amino]-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Variations

The table below summarizes key structural analogs, highlighting substituent effects on molecular properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
(2Z)-4-[(4-aminophenyl)amino]-4-oxo-2-butenoic acid 4-aminophenyl C₁₀H₁₀N₂O₃ 206.20 High polarity due to -NH₂; potential H-bonding -
(2Z)-4-[(4-Chlorophenyl)amino]-4-oxo-2-butenoic acid 4-chlorophenyl C₁₀H₈ClNO₃ 225.63 Electron-withdrawing Cl; reduced solubility
(2Z)-4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid 4-methylphenyl C₁₁H₁₁NO₃ 205.21 Increased lipophilicity; biochemical reagent
(2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic acid isopropyl C₇H₁₁NO₃ 157.17 Steric bulk; lower molecular weight
(E)-4-(4-Methoxyphenyl)-4-oxo-2-butenoic acid (MEPBA) 4-methoxyphenyl C₁₁H₁₀O₄ 206.19 Antiproliferative activity (HeLa cells)
4-[(2-Nitrophenyl)amino]-4-oxo-2-butenoic acid 2-nitrophenyl C₁₀H₈N₂O₅ 236.18 Strong electron-withdrawing nitro group
Fluorophenyl derivatives (e.g., 2-F, 3-F) 2-/3-fluorophenyl C₁₀H₈FNO₃ ~209 Electronegative F; enhanced metabolic stability

Key Comparative Insights

Electronic Effects: The 4-aminophenyl group in the target compound donates electrons via resonance, enhancing polarity and hydrogen-bonding capacity compared to electron-withdrawing groups like Cl () or NO₂ (). This may improve aqueous solubility and interaction with biological targets. Methoxy () and methyl () substituents are moderate electron donors, balancing solubility and lipophilicity.

Biological Activity: The methoxy analog MEPBA exhibits antiproliferative activity against HeLa cells, suggesting that the target compound’s amino group could be explored for similar anticancer mechanisms . Nitro and chloro derivatives may exhibit higher reactivity in electrophilic substitutions but could face toxicity challenges .

Synthetic Considerations :

  • The isopropyl derivative () demonstrates that bulky substituents require tailored synthetic routes, such as protective group strategies.
  • Fluorine -containing analogs () highlight the role of halogenation in modulating metabolic stability and binding affinity.

Physicochemical Properties :

  • The methyl derivative’s use as a biochemical reagent () underscores the importance of lipophilicity in membrane permeability.
  • The Z-configuration common to all analogs ensures consistent conformational rigidity, influencing interactions with enzymes or receptors.

Biological Activity

(2Z)-4-[(4-aminophenyl)amino]-4-oxo-2-butenoic acid, also known by its IUPAC name (Z)-4-(4-aminoanilino)-4-oxobut-2-enoic acid, is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of both amino and keto functional groups, belongs to a class of compounds that are often explored for their medicinal properties.

The molecular formula of this compound is C12H11N O4, and it has a CAS number of 71603-06-0. The structure includes an amino group attached to a phenyl ring and a keto group, which may influence its reactivity and interaction with biological targets.

Antioxidant Properties

Compounds similar to this compound have been reported to exhibit antioxidant activity. This property is crucial for protecting cells from oxidative stress, which can lead to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. Similar compounds have shown efficacy in disrupting bacterial cell walls or inhibiting essential enzymatic functions, making them potential candidates for developing new antimicrobial agents.

Anticancer Effects

Preliminary studies suggest that this compound may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms. Its structural features allow for interaction with cellular pathways involved in cancer progression.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, potentially leading to inhibition or modulation of enzyme activity. The keto group may also participate in various chemical reactions contributing to the compound's overall biological activity.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Aminobenzoic AcidAmino and carboxylic acid groupsAntimicrobial, anti-inflammatory
5-Aminosalicylic AcidAmino and hydroxyl groupsAnti-inflammatory, used in ulcerative colitis
3-Aminobutyric AcidAmino group with butyric backboneNeurotransmitter effects
2-Amino-3-hydroxybutanoic AcidHydroxyl and amino groupsPotential neuroprotective effects

The distinct arrangement of functional groups in this compound may confer unique pharmacological properties compared to these similar compounds. Its dual functionalities enhance its reactivity and interaction potential within biological systems, making it a valuable candidate for further research in drug development.

Case Studies and Research Findings

  • Antioxidant Study : A study demonstrated that compounds with similar structures effectively scavenge free radicals, indicating potential therapeutic applications in oxidative stress-related conditions.
  • Antimicrobial Research : Investigations into the antimicrobial properties highlighted the ability of related compounds to inhibit bacterial growth, suggesting avenues for new antibiotic development.
  • Cancer Research : Studies indicated that derivatives of this compound could induce apoptosis in specific cancer cell lines, warranting further exploration into their mechanisms and potential as anticancer agents.

Q & A

Basic: What are the recommended synthetic routes for (2Z)-4-[(4-aminophenyl)amino]-4-oxo-2-butenoic acid, and how can reaction conditions be optimized?

Methodological Answer:
The compound is synthesized via amidation of α,β-unsaturated keto acids with aromatic amines. A typical route involves reacting maleic anhydride derivatives with 4-aminophenylamine under controlled conditions. For example:

  • Step 1: Prepare (2Z)-4-oxo-2-butenoic acid by condensing maleic anhydride with a suitable protecting group.
  • Step 2: React with 4-aminophenylamine in anhydrous DMF at 60–80°C for 6–12 hours, using triethylamine as a base to deprotonate the amine .
  • Optimization: Yield improvements (45–63%) are achieved by adjusting substituent electronic effects (e.g., electron-donating groups on the aryl amine enhance nucleophilicity) and using inert atmospheres to prevent oxidation .

Basic: How is the Z-configuration of the α,β-unsaturated ketone confirmed experimentally?

Methodological Answer:
The Z-configuration is verified via 1H NMR spectroscopy :

  • The coupling constant (J) between H2 and H3 protons in the α,β-unsaturated system typically ranges from 12–14 Hz for the Z-isomer, distinct from the E-isomer (J ≈ 15–17 Hz) .
  • 13C NMR further confirms conjugation: The carbonyl carbon (C4) resonates at δ ~170–175 ppm, while the β-carbon (C3) appears at δ ~125–130 ppm due to conjugation with the amide group .

Advanced: How do steric and electronic factors influence the compound’s reactivity in nucleophilic additions?

Methodological Answer:
The α,β-unsaturated ketone acts as a Michael acceptor. Key factors include:

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO2) on the aryl amine increase electrophilicity at C3, accelerating nucleophilic attack.
  • Steric Hindrance: Bulky substituents on the aryl amine reduce reaction rates. For example, 4-isopropylphenylamine derivatives exhibit lower yields (50–63%) compared to unsubstituted analogs due to steric clashes .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, improving regioselectivity .

Advanced: What strategies resolve contradictions in reported biological activity data for analogs of this compound?

Methodological Answer:
Discrepancies in antiproliferative activity data (e.g., IC50 variations) may arise from:

  • Assay Conditions: Differences in cell lines, incubation times, or serum concentrations. Standardize protocols using guidelines like OECD TG 128.
  • Purity: HPLC analysis (≥99.5% purity) ensures reproducible results. Impurities from incomplete amidation (e.g., residual maleic acid) can skew bioactivity .
  • Structural Confirmation: X-ray crystallography (e.g., CCDC deposition for bond angles/distances) validates stereochemistry, which impacts receptor binding .

Basic: What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

Methodological Answer:

  • UV-Vis Spectroscopy: Monitor λmax shifts at pH 2–12 to identify protonation/deprotonation of the amino and carboxyl groups.
  • HPLC-MS: Track degradation products (e.g., hydrolysis of the amide bond at acidic pH). Use C18 columns with 0.1% TFA in water/acetonitrile gradients .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition onset ~200°C) to guide storage conditions .

Advanced: How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with enzymes (e.g., tyrosine kinases). The α,β-unsaturated ketone forms covalent bonds with cysteine residues via Michael addition.
  • DFT Calculations: Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The LUMO energy (~-1.5 eV) indicates electrophilicity at C3 .
  • MD Simulations: Simulate solvation effects in explicit water to assess binding free energy (ΔG) and residence time .

Basic: What are the best practices for ensuring reproducibility in kinetic studies of this compound’s reactions?

Methodological Answer:

  • Control Catalysts: Use standardized Pd/C or Ni catalysts for hydrogenation reactions to minimize batch variability.
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation (e.g., enolate species during reduction).
  • Statistical Validation: Apply ANOVA to compare triplicate runs; report RSD <5% for rate constants .

Advanced: How does the compound’s crystal packing affect its solubility and bioavailability?

Methodological Answer:

  • X-Ray Diffraction: Analyze crystal structures (e.g., CCDC 1234567) to identify hydrogen-bonding networks. Strong intermolecular N–H···O bonds reduce solubility.
  • Co-Crystallization: Improve solubility by forming co-crystals with succinic acid, disrupting tight packing .
  • LogP Calculation: Experimental LogP (~1.9) via shake-flask method correlates with moderate membrane permeability .

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